molecular formula C11H20O4 B2359570 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid CAS No. 1955494-78-6

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid

Cat. No.: B2359570
CAS No.: 1955494-78-6
M. Wt: 216.277
InChI Key: QFXNKBXOFLOXRG-UHFFFAOYSA-N
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Description

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group and a carboxylic acid functional group

Scientific Research Applications

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

Target of Action

It’s worth noting that tert-butyl esters, a group to which this compound belongs, are often used in organic chemistry as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed selectively in the presence of other functional groups .

Mode of Action

The mode of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is likely related to its structure as a tert-butyl ester. Tert-butyl esters are known to undergo decomposition involving the detachment of isobutylene . This process takes place as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .

Biochemical Pathways

The decomposition of tert-butyl esters, such as this compound, can lead to the formation of new compounds through various chemical reactions . These reactions could potentially influence various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

For instance, the tert-butyl group is known for its stability, which could potentially impact the compound’s bioavailability .

Result of Action

The decomposition of tert-butyl esters can lead to the formation of new compounds, which could potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of tert-butyl esters can be influenced by factors such as temperature and the presence of other compounds . Additionally, the compound’s interaction with its environment could potentially influence its stability and efficacy.

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. Carboxylic acids and their derivatives can pose risks due to their reactivity. Proper handling and storage are essential to ensure safety .

Future Directions

Future research directions could involve exploring new synthesis methods, studying the compound’s reactivity with other substances, and investigating potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid typically involves the introduction of the tert-butyl group into the molecular structure. One common method is the reaction of tert-butyl chloride with a suitable precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the tert-butyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and controlled introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl carboxy)-3,3-dimethylpentanoic acid
  • 2-(Tert-butyl carboxy)-3,3-dimethylhexanoic acid
  • 2-(Tert-butyl carboxy)-3,3-dimethylheptanoic acid

Uniqueness

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is unique due to its specific structural configuration, which includes a tert-butyl group and a carboxylic acid group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXNKBXOFLOXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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